molecular formula C13H17N3O2S B464963 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide CAS No. 791789-28-1

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide

Cat. No.: B464963
CAS No.: 791789-28-1
M. Wt: 279.36g/mol
InChI Key: KJTIWBUFDTYUOM-SNAWJCMRSA-N
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Description

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide is a synthetic organic compound that features a furan ring, a piperazine ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide typically involves the reaction of 2-furylacrylic acid with 4-methyl-1-piperazinecarbothioyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and piperazine moiety play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)acrylic acid: Shares the furan ring and acrylamide group but lacks the piperazine moiety.

    4-methyl-1-piperazinecarbothioyl chloride: Contains the piperazine ring but lacks the furan and acrylamide groups.

    2-furyl(1-piperazinyl)methanone: Similar structure but with different functional groups.

Uniqueness

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide is unique due to the combination of the furan ring, piperazine ring, and acrylamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances its potential as a multifunctional compound .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTIWBUFDTYUOM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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